molecular formula C17H19N5O5S B6535067 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide CAS No. 1172981-77-9

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide

Cat. No.: B6535067
CAS No.: 1172981-77-9
M. Wt: 405.4 g/mol
InChI Key: IWYHUOPELKMJRE-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1,3,4-oxadiazole core with a 1,3-dimethylpyrazole substituent and a 4-methoxybenzenesulfonyl-propanamide side chain. The oxadiazole ring is known for its electron-deficient nature, making it a common scaffold in medicinal chemistry for targeting enzymes like kinases or proteases . The dimethylpyrazole group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c1-11-10-14(22(2)21-11)16-19-20-17(27-16)18-15(23)8-9-28(24,25)13-6-4-12(26-3)5-7-13/h4-7,10H,8-9H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYHUOPELKMJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The target compound’s closest analog in the evidence is N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide (), which replaces the dimethylpyrazole with a benzodioxol group. Key differences include:

Property Target Compound Benzodioxol Analog ()
Core Heterocycle 1,3,4-Oxadiazole with 1,3-dimethylpyrazole 1,3,4-Oxadiazole with benzodioxol
Electron Density Electron-deficient (oxadiazole) + electron-rich (pyrazole) Electron-deficient (oxadiazole) + electron-rich (benzodioxol)
Lipophilicity (LogP) Higher (due to dimethylpyrazole) Moderate (benzodioxol enhances polarity)
Potential Bioactivity Likely targets kinases or proteases via pyrazole interactions Benzodioxol may confer antioxidant or CNS activity

The dimethylpyrazole in the target compound likely improves membrane permeability compared to the benzodioxol analog, which may favor CNS penetration due to its similarity to catechol-like structures .

Comparison with Sulfonamide-Containing Analogs

The compound 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide () shares the 4-methoxyphenyl sulfonamide group but lacks the oxadiazole core. Key distinctions:

Property Target Compound Sulfonamide-Pyrazole Analog ()
Core Structure 1,3,4-Oxadiazole + pyrazole Pyrazole + propanamide
Functional Groups Sulfonamide + oxadiazole Sulfonamide + hydroxamic acid (N-hydroxy)
Therapeutic Implications Potential kinase inhibition (oxadiazole) Hydroxamic acid suggests HDAC or metalloenzyme targeting

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